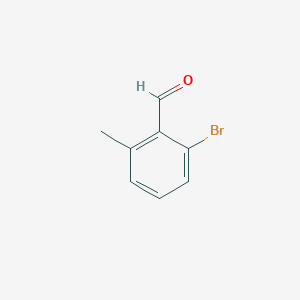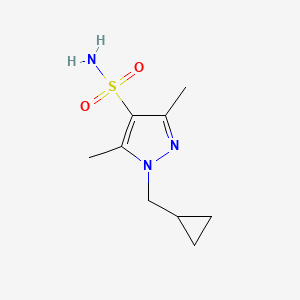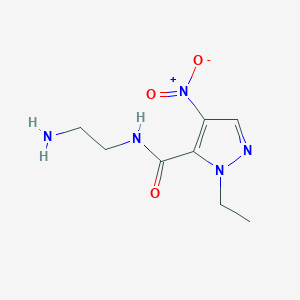
N-(2-氨基乙基)-1-乙基-4-硝基-1H-吡唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an aminoethyl group, an ethyl group, a nitro group, and a carboxamide group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
科学研究应用
N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the reaction of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid with 2-aminoethanol under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aminoethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Alkyl halides and a base such as sodium hydroxide.
Condensation: Aldehydes or ketones and an acid catalyst.
Major Products Formed
Reduction of Nitro Group: Formation of N-(2-Aminoethyl)-1-ethyl-1H-pyrazole-5-carboxamide.
Substitution of Aminoethyl Group: Formation of N-(2-Alkylaminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.
Condensation with Aldehydes: Formation of Schiff bases.
作用机制
The mechanism of action of N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
相似化合物的比较
N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Used as an interface modifier in composites.
N-(2-Aminoethyl)-1-aziridineethanamine: Investigated as an ACE2 inhibitor for cardiovascular diseases.
N-(2-Aminoethyl)glycine: Used in the synthesis of peptide nucleic acids.
The uniqueness of N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
N-(2-aminoethyl)-2-ethyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3/c1-2-12-7(8(14)10-4-3-9)6(5-11-12)13(15)16/h5H,2-4,9H2,1H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHVWUFPLCNQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
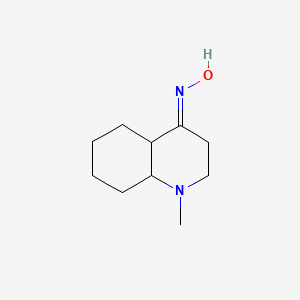
![8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride](/img/new.no-structure.jpg)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2506931.png)
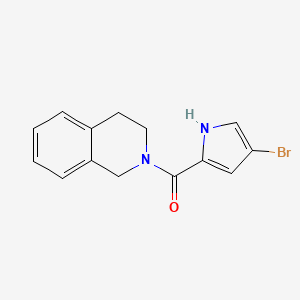
![5-Benzyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B2506936.png)
![1-(2-Chloro-4-fluorophenyl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2506938.png)
![1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione](/img/structure/B2506941.png)
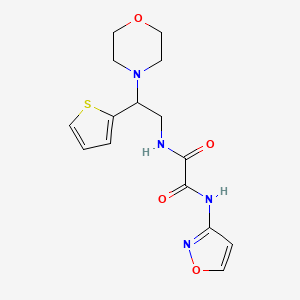
![Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2506945.png)
![Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate](/img/structure/B2506946.png)
![3,4-diethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2506947.png)
